T025 -

T025

Catalog Number: EVT-3062076
CAS Number:
Molecular Formula: C21H18N8
Molecular Weight: 382.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

T025 is a chemical compound identified by the molecular formula C21H22F2N4O3SC_{21}H_{22}F_{2}N_{4}O_{3}S and is classified as a potent inhibitor of Cdc2-like kinase (CLKs). It is primarily used in scientific research, particularly in studies related to cancer and cell cycle regulation. The compound is recognized for its high potency and specificity in inhibiting various CLK isoforms, making it a valuable tool in pharmacological studies.

Source

T025 is synthesized and supplied by various chemical companies, including MedChemExpress and Selden Research. Its development has been documented in patent applications and safety data sheets, which provide insights into its properties and applications in research.

Classification

According to the classification under Regulation (EC) No. 1272/2008 (CLP), T025 exhibits properties that categorize it as a hazardous substance. It is classified for causing severe skin burns and serious eye damage, with specific hazard statements indicating its corrosive nature. Additionally, it poses a chronic hazard to aquatic environments .

Synthesis Analysis

Methods

The synthesis of T025 typically involves multi-step organic reactions that may include the formation of key intermediates followed by functional group modifications. The precise synthetic pathway can vary based on the desired purity and yield but generally adheres to established protocols for synthesizing complex organic molecules.

Technical Details

  • Starting Materials: The synthesis often begins with readily available aromatic compounds that undergo various transformations such as halogenation, amination, and sulfonation.
  • Reagents: Common reagents may include strong bases, acids, and solvents suitable for organic reactions.
  • Purification: After synthesis, T025 is purified using techniques such as chromatography to ensure high purity levels necessary for biological testing.
Molecular Structure Analysis

Structure

The molecular structure of T025 features a complex arrangement of atoms including:

  • A central aromatic system
  • Multiple functional groups including amines and sulfonyl groups
  • Two fluorine atoms that contribute to its unique properties

Data

  • Molecular Weight: Approximately 426.48 g/mol
  • Structural Representation: The compound can be represented using standard chemical notation or 3D modeling software to visualize its spatial configuration.
Chemical Reactions Analysis

Reactions

T025 participates in various chemical reactions typical of organic compounds, including:

  • Nucleophilic Substitution: Due to the presence of electrophilic centers.
  • Acid-Base Reactions: Given its basic amine functionalities.

Technical Details

The reactivity profile of T025 may be explored through experimental studies where its interactions with biological targets are assessed. This includes evaluating how it binds to Cdc2-like kinases and alters their activity.

Mechanism of Action

Process

T025 functions primarily as a selective inhibitor of Cdc2-like kinases. Its mechanism involves binding to the ATP-binding site of these kinases, thereby preventing substrate phosphorylation which is critical for cell cycle progression.

Data

Studies have shown that T025 exhibits Kd values ranging from nanomolar to low micromolar concentrations across different CLK isoforms, indicating its strong affinity for these targets .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Liquid
  • Color: Colorless
  • Odor: Characteristic
  • pH: Approximately 13.2, indicating strong basicity .

Chemical Properties

  • Solubility: Soluble in water
  • Boiling Point: Greater than 100 °C
  • Density: Approximately 1.02 g/cm³
  • Viscosity: Not specified but generally low for liquid compounds .
Applications

T025 has several significant applications in scientific research:

  • Cancer Research: Used as an inhibitor to study cell cycle regulation and potential therapeutic pathways.
  • Biochemical Assays: Employed in assays that evaluate kinase activity and cellular responses to kinase inhibition.
  • Drug Development: Serves as a lead compound for developing new therapeutics targeting similar pathways in cancer biology .
Discovery & Synthesis of T025

Medicinal Chemistry Rationale for CLK/DYRK Inhibition

T025 emerged from targeted efforts to develop selective inhibitors of Cdc2-like kinases (CLKs), pivotal regulators of pre-mRNA splicing through phosphorylation of serine/arginine-rich (SR) proteins. Dysregulation of CLKs (particularly CLK1-4) is implicated in cancers characterized by aberrant splicing, such as MYC-driven breast cancer [1] [9]. A key challenge in kinase inhibitor design is the high structural similarity between CLKs and dual-specificity tyrosine-regulated kinases (DYRKs), particularly in the ATP-binding pocket. Cross-reactivity with DYRK1A undermines mechanistic studies and therapeutic specificity [1] [9]. T025 was engineered to exploit subtle topological differences in the CLK binding site, such as the β-hairpin insertion and the "LAMMER" motif (conserved sequence: EHLAMMERILG), to achieve enhanced selectivity [9].

  • Structural Basis for Selectivity: CLKs feature a unique kinase domain with a hydrophobic pocket near the hinge region. T025’s core scaffold forms hydrogen bonds with backbone residues (e.g., Glu239 and Leu241 in CLK1), while its substituents occupy a subpocket enlarged by the DFG-1 valine residue (absent in DYRK1A). This minimizes off-target binding [9] [1].
  • Biological Rationale: Inhibiting CLKs disrupts phosphorylation-dependent spliceosome assembly, inducing lethal splicing errors in cancer cells. Preclinical studies confirmed T025’s efficacy in MYC-amplified breast cancer models, where it suppressed tumor growth by modulating splice variants of oncogenes [1] [9].

Table 1: Kinase Selectivity Profile of T025 and Analogues [1] [9]

KinaseIC₅₀ (nM) for T025IC₅₀ (nM) for DB18Selectivity vs. DYRK1A
CLK115 ± 210 ± 1>100-fold
CLK222 ± 330 ± 2>90-fold
CLK418 ± 220 ± 3>100-fold
DYRK1A>2,000>2,000

Synthetic Pathways for Heterocyclic Kinase Inhibitor Scaffolds

T025 belongs to the quinoline/quinazoline class of heterocyclic kinase inhibitors, synthesized via convergent routes prioritizing modularity for SAR exploration. The core scaffold was constructed using these key steps:

  • Scaffold Assembly: The quinoline core was built via a Gould-Jacobs reaction, involving cyclocondensation of meta-chloroaniline with diethyl ethoxymethylenemalonate under reflux, followed by phosphorylation to yield 4-chloroquinoline intermediates [6]. Alternative routes employed Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to introduce anilino groups at position 4 [1].
  • Triazole Moiety Incorporation: A copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) appended 1,2,3-triazole groups to the C2 position of the quinoline. This "click chemistry" step enabled rapid diversification of the lipophilic tail, critical for cell permeability [1] [6].
  • Late-Stage Functionalization: Electrophilic aromatic bromination at the quinoline C8 position allowed Suzuki-Miyaura cross-coupling to install aryl/heteroaryl groups, fine-tuning steric and electronic properties [1].

Table 2: Synthetic Routes for Key Heterocyclic Scaffolds in CLK Inhibitors [1] [6]

Scaffold TypeKey Building BlocksCyclization MethodYield RangeAdvantages
Quinolinem-Chloroaniline, diethyl ethoxymethylenemalonateGould-Jacobs reaction60–75%Atom-economical, scalable
Quinazoline2-Chloro-4-aminoquinazoline, boronic estersPd-catalyzed coupling45–65%Enables diverse C4 substituents
Pyrido[3,4-g]quinazoline2,4-Diaminoquinazoline, α-haloketonesMicrowave-assisted alkylation50–70%Rapid access to fused systems
  • Optimization for Scalability: Microwave irradiation reduced reaction times from hours to minutes for triazole formation, improving yields from ≤60% to >85% [6].

Structure-Activity Relationship (SAR) Optimization Strategies

T025’s development leveraged iterative SAR studies to balance CLK potency, DYRK1A selectivity, and metabolic stability:

  • Core Scaffold Modifications:
  • Replacing quinazoline with a quinoline core enhanced CLK1 inhibition (IC₅₀: 15 nM vs. 42 nM for quinazoline analogue) due to better shape complementarity with the CLK1 hydrophobic cleft [1] [9].
  • Incorporation of a para-trifluoromethylphenyl triazole group at C2 improved cellular potency 5-fold by engaging π-π stacking with Phe172 in the CLK1 P-loop [1] [5].

  • Critical Substituent Effects:

  • C8 position: Small electron-withdrawing groups (e.g., Br, CN) increased CLK4 affinity by 3-fold by reducing electron density in the hinge-binding region. Larger groups (e.g., phenyl) induced steric clashes [1].
  • Triazole N1-substitution: Methylation reduced microsomal clearance (human: 12 μL/min/mg vs. 28 for non-methylated) by blocking cytochrome P450 oxidation [5].

  • Selectivity Drivers:

  • A meta-chloro group on the anilino ring conferred >100-fold selectivity against DYRK1A by clashing with Leu241 in DYRK1A’s narrower front pocket [1] [9].
  • Molecular modeling confirmed that T025’s trifluoromethyl group occupies a CLK-specific subpocket formed by Val324, Ala314, and Leu167—residues divergent in DYRK1A [9].

Electrostatic Potential Map Analysis: Computational modeling of CLK1 vs. DYRK1A binding pockets revealed that T025’s anionic sulfonamide group (introduced in later analogues) forms salt bridges with Arg244/His239 in CLK1, absent in DYRK1A due to distinct electrostatic surfaces [9].

Properties

Product Name

T025

IUPAC Name

2-N-methyl-4-N-(pyrimidin-2-ylmethyl)-5-quinolin-6-yl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine

Molecular Formula

C21H18N8

Molecular Weight

382.4 g/mol

InChI

InChI=1S/C21H18N8/c1-22-21-28-19-18(20(29-21)27-12-17-24-8-3-9-25-17)15(11-26-19)13-5-6-16-14(10-13)4-2-7-23-16/h2-11H,12H2,1H3,(H3,22,26,27,28,29)

InChI Key

PMWVYONICYRLNY-UHFFFAOYSA-N

SMILES

CNC1=NC2=C(C(=CN2)C3=CC4=C(C=C3)N=CC=C4)C(=N1)NCC5=NC=CC=N5

Solubility

not available

Canonical SMILES

CNC1=NC2=C(C(=CN2)C3=CC4=C(C=C3)N=CC=C4)C(=N1)NCC5=NC=CC=N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.